![molecular formula C8H14S2 B14170837 1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane CAS No. 4533-93-1](/img/structure/B14170837.png)
1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane is an organic compound characterized by the presence of sulfur atoms and an ethynyl group. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
The synthesis of 1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane typically involves the reaction of propylsulfanyl derivatives with ethynyl sulfides. One common method includes the use of cesium carbonate (CsCO3) and tetrabutylammonium iodide (Bu4NI) in anhydrous dimethylformamide (DMF) under an inert atmosphere . The reaction mixture is stirred at room temperature, followed by extraction and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex organosulfur compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in π-π interactions, while the sulfur atoms can form strong bonds with metal ions or other electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane include:
1-(Propylsulfanyl)propane: This compound lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-(Methylsulfanyl)ethane: A simpler analog with a shorter carbon chain and different reactivity profile.
1,1-Bis(propylsulfanyl)ethane: Contains two propylsulfanyl groups, offering different steric and electronic properties.
Properties
CAS No. |
4533-93-1 |
|---|---|
Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
1-(2-propylsulfanylethynylsulfanyl)propane |
InChI |
InChI=1S/C8H14S2/c1-3-5-9-7-8-10-6-4-2/h3-6H2,1-2H3 |
InChI Key |
RZPIWMIEHJRBHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC#CSCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


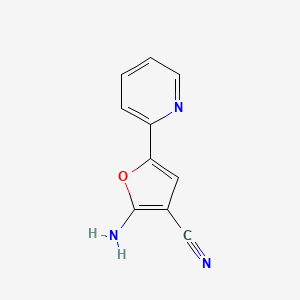
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
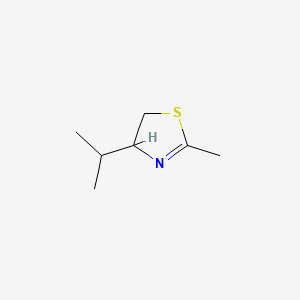
![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
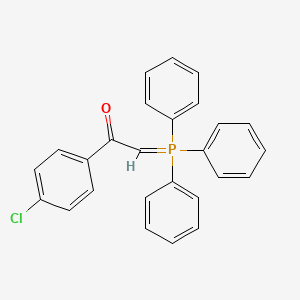
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
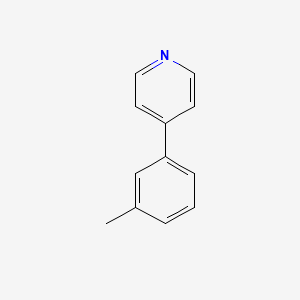
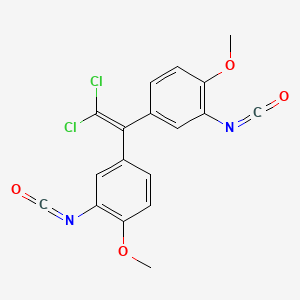
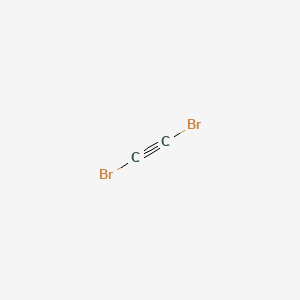
![N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine](/img/structure/B14170812.png)
![[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14170831.png)
